molecular formula C7H4ClF3OS B8136893 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene

Cat. No.: B8136893
M. Wt: 228.62 g/mol
InChI Key: XKJYSAQYZJTLLB-UHFFFAOYSA-N
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Description

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene is an organic compound with the molecular formula C7H4ClF3OS. It is characterized by the presence of a chloro group and a trifluoromethylsulfinyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include solvents like acetonitrile or ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-((trifluoromethyl)sulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfinyl group can form strong interactions with these targets, leading to modulation of their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparison with Similar Compounds

1-Chloro-2-((trifluoromethyl)sulfinyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfinyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3OS/c8-5-3-1-2-4-6(5)13(12)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYSAQYZJTLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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